molecular formula C8H9NO2 B15220729 2-Cyclopropoxypyridin-3-ol

2-Cyclopropoxypyridin-3-ol

Cat. No.: B15220729
M. Wt: 151.16 g/mol
InChI Key: RHLKZKNHMMRRIE-UHFFFAOYSA-N
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Description

2-Cyclopropoxypyridin-3-ol is an organic compound characterized by a pyridine ring substituted with a cyclopropoxy group at the second position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxypyridin-3-ol typically involves the cyclopropylation of pyridin-3-ol. One common method includes the reaction of pyridin-3-ol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxypyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl-substituted pyridines.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Formation of cyclopropylpyridine ketones or aldehydes.

    Reduction: Formation of cyclopropyl-substituted pyridines.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxypyridin-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxypyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the cyclopropoxy moiety contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Pyridin-3-ol: Lacks the cyclopropoxy group, making it less sterically hindered.

    Cyclopropylpyridine: Lacks the hydroxyl group, affecting its polarity and reactivity.

    2-Methoxypyridin-3-ol: Contains a methoxy group instead of a cyclopropoxy group, altering its electronic properties.

Uniqueness: 2-Cyclopropoxypyridin-3-ol is unique due to the presence of both the cyclopropoxy and hydroxyl groups, which impart distinct steric and electronic characteristics. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-cyclopropyloxypyridin-3-ol

InChI

InChI=1S/C8H9NO2/c10-7-2-1-5-9-8(7)11-6-3-4-6/h1-2,5-6,10H,3-4H2

InChI Key

RHLKZKNHMMRRIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=N2)O

Origin of Product

United States

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